Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Cyclopentyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications
Executive Summary
Cyclopentyl(phenyl)methanamine hydrochloride (CAS: 24260-05-7) is a sterically hindered, primary aliphatic amine salt widely utilized as a critical building block in advanced medicinal chemistry and drug discovery[1]. Featuring a unique structural motif—a methanamine core flanked by both a rigid phenyl ring and a flexible cyclopentyl group—this compound imparts specific conformational restrictions and lipophilicity when incorporated into larger pharmacophores. It has gained significant traction in the synthesis of selective Adenylyl Cyclase Type 1 (AC1) inhibitors, which are being investigated as novel therapeutics for inflammatory pain[2]. This whitepaper provides a rigorous examination of its physicochemical properties, validated synthetic protocols, and downstream applications.
Physicochemical Profiling
Understanding the physical and chemical properties of Cyclopentyl(phenyl)methanamine hydrochloride is essential for predicting its behavior in synthetic workflows and biological assays. The hydrochloride salt form is preferred over the free base due to its enhanced stability, resistance to oxidation, and improved handling characteristics as a solid[3].
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | Cyclopentyl(phenyl)methanamine hydrochloride |
| CAS Registry Number | 24260-05-7 (Racemic)[1]; 1213121-64-2 (R-enantiomer)[4] |
| Molecular Formula | C12H18ClN (C12H17N · HCl) |
| Molecular Weight | 211.73 g/mol [1] |
| Appearance | White to off-white solid[3] |
| Boiling Point (Free Base) | 274.8 ± 9.0 °C at 760 mmHg[5] |
| Density (Free Base) | 1.0 ± 0.1 g/cm³[5] |
| LogP (Free Base) | 2.93[5] |
| Storage Conditions | Room temperature, inert atmosphere, tightly closed |
Validated Synthetic Methodology
The synthesis of Cyclopentyl(phenyl)methanamine hydrochloride typically proceeds via the reductive amination of cyclopentyl phenyl ketone. The protocol detailed below is engineered for high yield and purity, employing causality-driven reagent selection.
Protocol: Reductive Amination and Hydrochloride Salt Precipitation
Step 1: Iminium Ion Formation
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Procedure : Dissolve 1.0 equivalent of cyclopentyl phenyl ketone in anhydrous methanol (0.5 M). Add 10.0 equivalents of ammonium acetate (NH₄OAc) and 1.2 equivalents of titanium(IV) isopropoxide [Ti(OiPr)₄]. Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.
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Causality & Insight : The formation of the imine from a sterically hindered ketone is thermodynamically challenging. Ti(OiPr)₄ acts as a mild Lewis acid and a water scavenger, driving the equilibrium toward the imine intermediate. NH₄OAc provides a buffered source of ammonia, preventing extreme pH shifts that could lead to side reactions.
Step 2: Selective Reduction
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Procedure : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) in small portions. Allow the reaction to warm to room temperature and stir for an additional 6 hours.
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Causality & Insight : NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the protonated iminium ion without reducing the unreacted starting ketone.
Step 3: Workup and Free Base Isolation
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Procedure : Quench the reaction with 1M NaOH to precipitate titanium salts as TiO₂. Filter the suspension through a Celite pad. Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (1-Cyclopentyl-1-phenylmethanamine).
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Causality & Insight : The alkaline quench (NaOH) serves a dual purpose: it breaks down the titanium complex into insoluble titanium dioxide for easy filtration, and it ensures the amine is fully deprotonated, maximizing its partition into the organic phase.
Step 4: Hydrochloride Salt Formation
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Procedure : Dissolve the crude free base in anhydrous diethyl ether. Cool to 0 °C and add a stoichiometric excess of 2M anhydrous HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum.
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Causality & Insight : Utilizing anhydrous HCl in an aprotic, non-polar solvent like diethyl ether forces the immediate crystallization of the hydrochloride salt. The anhydrous environment is critical to prevent the hygroscopic salt from dissolving or forming a sticky oil, ensuring a free-flowing, high-purity crystalline product[1].
Figure 1: Convergent synthetic workflow for Cyclopentyl(phenyl)methanamine hydrochloride.
Applications in Drug Discovery: Adenylyl Cyclase 1 Inhibition
Cyclopentyl(phenyl)methanamine hydrochloride is a highly valued intermediate in the synthesis of pyrazolo-pyrimidinone derivatives[2]. These derivatives are potent and selective inhibitors of Adenylyl Cyclase isoform 1 (AC1).
AC1 is a calcium/calmodulin-stimulated enzyme predominantly expressed in the central nervous system. It plays a pivotal role in the signal transduction pathways that mediate chronic inflammatory and neuropathic pain[2]. By incorporating the cyclopentyl(phenyl)methanamine moiety into the pyrazolo-pyrimidinone scaffold, researchers have successfully disrupted crystal packing energy, thereby improving the aqueous solubility and bioavailability of the resulting drug candidates without sacrificing target affinity[2].
Figure 2: Mechanism of action for AC1 inhibitors synthesized from the target amine.
Safety, Handling, and Environmental Grounding
Handling Cyclopentyl(phenyl)methanamine hydrochloride requires adherence to standard laboratory safety protocols, as dictated by its Globally Harmonized System (GHS) classification[1].
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Hazard Statements : The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
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Precautionary Measures : Work must be conducted in a well-ventilated fume hood (P271). Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory (P280)[1].
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Storage : To prevent degradation and moisture absorption, the salt must be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
References
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1-Cyclopentyl-1-phenylmethanamine | CAS#:23459-36-1 | Chemsrc Source: chemsrc.com URL:[Link]
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Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC Source: nih.gov URL:[Link]
Sources
- 1. Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7 [sigmaaldrich.com]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentyl(phenyl)methanamine hydrochloride | 24260-05-7 [sigmaaldrich.com]
- 4. 1213121-64-2 | (R)-シクロペンチル(フェニル)メタンアミン塩酸塩 - Aromsyn [aromsyn.com]
- 5. 1-Cyclopentyl-1-phenylmethanamine | CAS#:23459-36-1 | Chemsrc [chemsrc.com]
